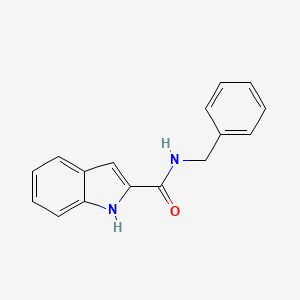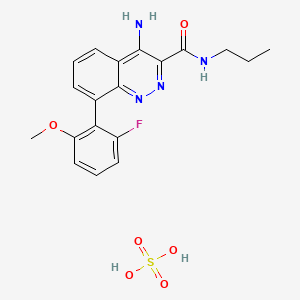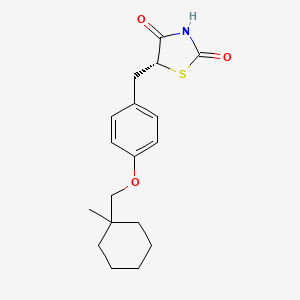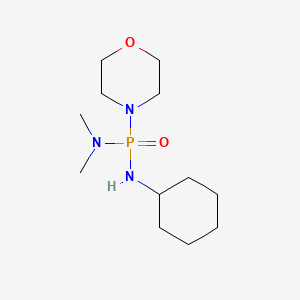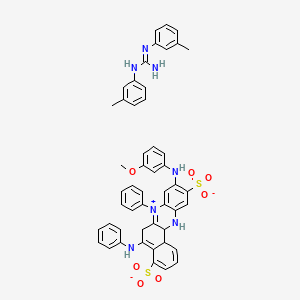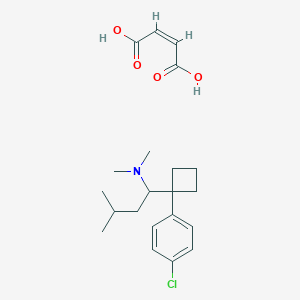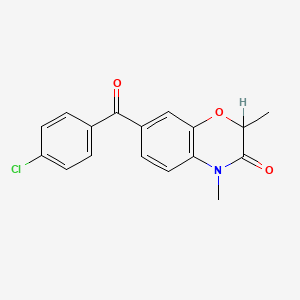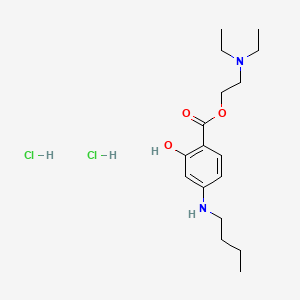
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride is a chemical compound known for its applications in various fields, including medicine and industrial chemistry. It is an ester derivative of benzoic acid and is characterized by its complex structure, which includes both diethylamino and butylamino groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride typically involves the esterification of 4-(butylamino)benzoic acid with 2-(diethylamino)ethanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
科学的研究の応用
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It has been explored for its local anesthetic properties and potential use in pain management.
Industry: The compound is used in the formulation of various industrial products, including coatings and adhesives.
作用機序
The mechanism of action of 2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride involves its interaction with specific molecular targets, such as sodium channels in nerve cells. By blocking these channels, the compound can inhibit nerve signal transmission, leading to its anesthetic effects. The pathways involved include the modulation of ion flow across cell membranes, which is crucial for nerve impulse propagation.
類似化合物との比較
Similar Compounds
Tetracaine: Another ester local anesthetic with similar properties.
Procaine: Known for its use in local anesthesia.
Lidocaine: A widely used amide local anesthetic.
Uniqueness
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of diethylamino and butylamino groups provides a balance of hydrophilic and lipophilic characteristics, enhancing its effectiveness as a local anesthetic.
特性
CAS番号 |
102338-94-3 |
|---|---|
分子式 |
C17H30Cl2N2O3 |
分子量 |
381.3 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride |
InChI |
InChI=1S/C17H28N2O3.2ClH/c1-4-7-10-18-14-8-9-15(16(20)13-14)17(21)22-12-11-19(5-2)6-3;;/h8-9,13,18,20H,4-7,10-12H2,1-3H3;2*1H |
InChIキー |
DXMKXSIYTJFZLZ-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=CC(=C(C=C1)C(=O)OCCN(CC)CC)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



